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Compound of Interest

Compound Name: CRT 0105446

Cat. No.: B12398419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of

CRT0105446 (also known as F5446), a selective small molecule inhibitor of the SUV39H1

methyltransferase, in mouse models. The protocols and data presented herein are intended to

facilitate preclinical research into the efficacy and mechanism of action of this compound.

Overview and Mechanism of Action
CRT0105446 is a potent and selective inhibitor of SUV39H1, a histone methyltransferase

responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic

modification is a hallmark of heterochromatin and is associated with transcriptional repression.

By inhibiting SUV39H1, CRT0105446 reduces H3K9me3 levels at gene promoters, leading to

the re-expression of silenced genes.

In the context of cancer, CRT0105446 has been shown to upregulate the expression of genes

involved in anti-tumor immunity and apoptosis. For instance, it can increase the expression of

Fas on tumor cells, thereby sensitizing them to FasL-induced cell death.[1] Furthermore, in the

tumor microenvironment, CRT0105446 can enhance the anti-tumor activity of cytotoxic T-

lymphocytes (CTLs) by increasing the expression of effector molecules such as granzyme B,

perforin, FasL, and IFNγ.[1][2]
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The signaling pathway affected by CRT0105446 is centered on the epigenetic regulation of

gene expression. A simplified representation of this pathway is provided below.
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Caption: Mechanism of action of CRT0105446 via inhibition of the SUV39H1 pathway.

Quantitative Data Summary
While specific pharmacokinetic parameters for CRT0105446 in mice are not publicly available,

the following tables summarize the known efficacy and tolerability data.

Table 1: In Vivo Efficacy of CRT0105446 in Mouse Tumor Models

Model Treatment Dosing Schedule Outcome

MC38 Colon

Carcinoma
F5446 (10 mg/kg)

Every two days for 14

days

Suppression of tumor

growth

CT26 Colon

Carcinoma
F5446 (10 mg/kg)

Every two days for 14

days

Suppression of tumor

growth

Human Colon Tumor

Xenograft
F5446 Not specified

Suppression of tumor

growth[1]
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Table 2: Tolerability of F5446 in Mice

Dosage Dosing Schedule Observation

10 mg/kg Every two days for 7 doses Stable body weight maintained

20 mg/kg Every two days for 7 doses
Average body weight loss of

<10%

Experimental Protocols
The following protocols provide detailed methodologies for the in vivo administration of

CRT0105446 in mice.

Note: Specific formulation details for CRT0105446 are not publicly available. The following are

general guidelines for preparing small molecule inhibitors for in vivo use. Researchers should

perform their own solubility and stability testing.

Vehicle Selection: The choice of vehicle depends on the physicochemical properties of

CRT0105446 and the route of administration. Common vehicles for in vivo studies include:

Aqueous Solutions: For water-soluble compounds, sterile saline (0.9% NaCl) or

phosphate-buffered saline (PBS) are preferred.

Suspensions: For poorly soluble compounds, vehicles such as 0.5% methylcellulose or

0.5% carboxymethyl cellulose (CMC) in sterile water can be used.

Solubilizing Agents: For compounds requiring solubilization, co-solvents like DMSO,

ethanol, PEG300, or PEG400 can be used, often in combination. It is crucial to use the

lowest possible concentration of organic solvents and to include a vehicle-only control

group in the study. For instance, a common vehicle for lipophilic drugs is a mixture of

DMSO, Cremophor, and water.

Preparation of Dosing Solution (General Guidance for a 10 mg/kg dose):

Determine the required concentration of CRT0105446 based on the average weight of the

mice and the desired dosing volume (e.g., 10 mL/kg for oral gavage, 5 mL/kg for
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intravenous injection).

If using a co-solvent system, first dissolve the calculated amount of CRT0105446 in a

small volume of the organic solvent (e.g., DMSO).

Gradually add the aqueous component (e.g., PBS or saline) while vortexing to prevent

precipitation.

Ensure the final solution is sterile, for example, by passing it through a 0.22 µm filter if it is

a true solution.

Administration Routes:

Subcutaneous (SC) Injection: This is a common route for sustained release. The injection

is typically made into the loose skin over the back or flank.[3]

Intraperitoneal (IP) Injection: This route allows for rapid absorption.[4][5] The injection is

made into the lower quadrant of the abdomen.

Intravenous (IV) Injection: This provides immediate systemic circulation and is often

administered via the tail vein.[4][6]

Oral Gavage (PO): This method ensures accurate oral dosing.[4]

This protocol is adapted from studies using F5446 in a colon carcinoma model.[2]

Materials:

MC38 colon carcinoma cells

7-8 week old C57BL/6 mice

Cell culture medium (e.g., DMEM with 10% FBS)

Sterile PBS

Calipers

CRT0105446 (F5446)
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Vehicle control

Syringes and needles appropriate for subcutaneous injection

Workflow Diagram:
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Caption: Workflow for an in vivo efficacy study of CRT0105446.
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Procedure:

Cell Culture: Culture MC38 cells in appropriate media until they reach 80-90% confluency.

Tumor Cell Implantation:

Harvest and wash the MC38 cells with sterile PBS.

Resuspend the cells in sterile PBS at a concentration of 1.5 x 10^6 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^5 cells) into the flank of 7-8

week old C57BL/6 mice.

Tumor Growth Monitoring:

Allow tumors to establish and grow.

Monitor tumor volume every two days using calipers (Volume = 0.5 x length x width^2).

Randomization and Treatment:

On day 8 post-implantation, when tumors are of a similar size, randomly assign mice into

treatment groups (e.g., Vehicle control, 10 mg/kg F5446).[2]

Administer CRT0105446 or vehicle control according to the predetermined schedule (e.g.,

subcutaneously every two days for 14 days).[1]

Efficacy Assessment:

Continue to monitor tumor volume and body weight during the treatment period.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., histology, immunohistochemistry, or flow cytometry of tumor-

infiltrating lymphocytes).
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Animal Welfare: All animal procedures should be performed in accordance with institutional

guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetics: As specific pharmacokinetic data for CRT0105446 is not available, initial

pilot studies may be necessary to determine the optimal dosing schedule for different tumor

models or research questions.

Toxicity: Monitor animals for signs of toxicity, such as weight loss, changes in behavior, or

ruffled fur. The available data suggests that 20 mg/kg may induce some weight loss.[2]

Controls: Always include a vehicle-treated control group to account for any effects of the

vehicle on the experimental outcome.

Disclaimer: This document provides a summary of publicly available information and general

protocols. Researchers should adapt these protocols based on the specific characteristics of

their experimental system and conduct appropriate validation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12398419#in-vivo-administration-protocol-for-crt-
0105446-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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